4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, including the formation of the triazole ring and the introduction of the ethoxy and fluorophenyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of Substituents: The ethoxy and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[3-ethoxy-4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione: Similar structure with a chlorine atom instead of fluorine.
4-[(E)-[3-ethoxy-4-[(2-bromophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[(E)-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds with different halogen atoms.
Properties
IUPAC Name |
4-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-24-17-9-13(10-21-23-12-20-22-18(23)26)7-8-16(17)25-11-14-5-3-4-6-15(14)19/h3-10,12H,2,11H2,1H3,(H,22,26)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGXLERIDPQDOU-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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